3-Methoxybutane-1-thiol: A Technical Overview of Chemical Properties and Structure
3-Methoxybutane-1-thiol: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxybutane-1-thiol. Due to the limited availability of experimental data for this specific compound, this document combines known structural information with predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of alkoxy-thiols, which are applicable to 3-Methoxybutane-1-thiol. This guide also discusses the potential biological significance of this molecule by examining the well-established roles of thiol and alkoxy functional groups in biological systems. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Identification
3-Methoxybutane-1-thiol is an organic compound containing both a methoxy ether group and a terminal thiol (sulfhydryl) group. The presence of these two functional groups suggests a molecule with a unique combination of polarity and reactivity.
| Identifier | Value |
| IUPAC Name | 3-Methoxybutane-1-thiol |
| CAS Number | 2354274-21-6 |
| Molecular Formula | C₅H₁₂OS |
| SMILES | CC(OC)CCS |
| InChI Key | Not readily available |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 120.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~150-160 °C | Estimation based on structurally similar compounds. |
| Density | ~0.9 - 1.0 g/cm³ | Estimation based on structurally similar compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The thiol group provides some polarity, while the hydrocarbon backbone limits water solubility. |
| pKa (Thiol) | ~10-11 | Typical pKa range for alkanethiols. |
Experimental Protocols
Detailed, validated experimental protocols specifically for 3-Methoxybutane-1-thiol have not been published. However, based on established organic chemistry principles, the following sections outline generalized methodologies for its synthesis and analysis.
Synthesis of 3-Alkoxy-1-alkanethiols
A common and effective method for the synthesis of thiols from alkyl halides is the reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea. For 3-Methoxybutane-1-thiol, a plausible synthetic route would involve the nucleophilic substitution of a suitable 3-methoxybutyl halide.
General Protocol:
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Starting Material Preparation: The synthesis would commence with a 3-methoxybutyl halide, such as 1-bromo-3-methoxybutane or 1-chloro-3-methoxybutane. This precursor can be synthesized from 3-methoxy-1-butanol.
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Nucleophilic Substitution: The 3-methoxybutyl halide is reacted with a source of the sulfhydryl group.
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Method A (Sodium Hydrosulfide): Reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) would directly yield the thiol. This is an S_N2 reaction.
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Method B (Thiourea): Reaction with thiourea followed by hydrolysis is an alternative that can minimize the formation of dialkyl sulfide byproducts. The initial reaction forms an isothiouronium salt, which is then hydrolyzed with a base (e.g., sodium hydroxide) to release the thiol.
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Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure 3-Methoxybutane-1-thiol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Methoxybutane-1-thiol. It allows for the separation, identification, and quantification of the analyte.
General Protocol:
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Sample Preparation: The sample containing 3-Methoxybutane-1-thiol is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.
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GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
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MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 3-Methoxybutane-1-thiol. However, the presence of a thiol group suggests potential roles in redox regulation and antioxidant processes, as is common for many low-molecular-weight thiols in biological systems.[1]
The thiol group can participate in a variety of biologically relevant reactions:
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Antioxidant Activity: Thiols can act as radical scavengers, protecting cells from oxidative damage.
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Redox Signaling: The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling.
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Enzyme Cofactors: The sulfhydryl group is a key component of coenzyme A, which is central to metabolism.
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Detoxification: Thiols, such as in glutathione, are involved in the detoxification of xenobiotics.
The methoxy group generally increases the lipophilicity of a molecule, which could influence its ability to cross cell membranes.
Conclusion
3-Methoxybutane-1-thiol is a molecule with interesting structural features, combining the properties of an ether and a thiol. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its structure, predicted properties, and general methodologies for its synthesis and analysis. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in exploring this and related alkoxy-thiol compounds.
